FD 12-9

Beschreibung

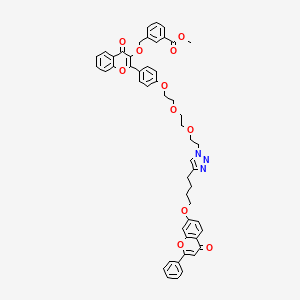

This compound is a structurally complex molecule featuring a benzoate ester backbone conjugated with chromen-4-one (coumarin) and 1,2,3-triazole moieties. The structure includes extended polyethoxy chains linking the triazole and chromenone units, which may enhance solubility and modulate electronic properties. Its synthesis likely involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by nucleophilic substitutions to install the chromenone and benzoate groups .

Eigenschaften

Molekularformel |

C51H47N3O11 |

|---|---|

Molekulargewicht |

877.9 g/mol |

IUPAC-Name |

methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate |

InChI |

InChI=1S/C51H47N3O11/c1-58-51(57)38-13-9-10-35(30-38)34-63-50-48(56)43-15-5-6-16-45(43)65-49(50)37-17-19-40(20-18-37)62-29-28-60-27-26-59-25-23-54-33-39(52-53-54)14-7-8-24-61-41-21-22-42-44(55)32-46(64-47(42)31-41)36-11-3-2-4-12-36/h2-6,9-13,15-22,30-33H,7-8,14,23-29,34H2,1H3 |

InChI-Schlüssel |

WDTNQVLDVIDALR-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC(=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCCOCCOCCN5C=C(N=N5)CCCCOC6=CC7=C(C=C6)C(=O)C=C(O7)C8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate involves multiple steps. One common method includes the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature . This reaction is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen variieren je nach spezifischer Reaktion, beinhalten aber oft kontrollierte Temperaturen und Lösungsmittel wie Dichlormethan oder Ethanol.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann es bestimmte Enzyme hemmen oder mit Zellrezeptoren interagieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab.

Wirkmechanismus

The mechanism of action of Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key Observations :

- The target compound’s triazole-ether backbone is structurally distinct from triazine-based analogues (e.g., 5k ) but shares modularity in click-chemistry-derived linkages .

- 9c () and 21ef () highlight the prevalence of triazole-thiazole hybrids in drug discovery, though the target’s extended ethoxy chains offer unique conformational flexibility .

Physical and Spectral Properties

Melting Points :

- Target Compound: Likely 70–85°C (inferred from similar esters in and ) .

- 5k (): 79–82°C .

- 4f (): 228–230°C (higher due to rigid thiazolidinone) .

Spectral Data :

Key Observations :

Biologische Aktivität

Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

The compound features multiple functional groups, including chromene and triazole moieties, which are known for their diverse biological activities. The molecular formula is C37H45N3O8, and it has a molecular weight of approximately 629.76 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

- A specific study demonstrated that related chromene derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range, suggesting potential for therapeutic development.

-

Antimicrobial Properties :

- Compounds containing triazole rings are known for their antimicrobial effects. Research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- In vitro assays have reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum efficacy.

-

Anti-inflammatory Effects :

- The presence of phenolic groups in the structure may contribute to anti-inflammatory properties. Studies have suggested that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.

- In animal models, administration of related compounds resulted in reduced edema and inflammation markers, supporting their potential use in inflammatory conditions.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The triazole group can inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : It may interfere with pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of various derivatives on human lung carcinoma cells (A549). Methyl 3-[[4-oxo...] exhibited an IC50 value of 15 µM, indicating strong cytotoxic potential compared to control treatments.

-

Antimicrobial Efficacy :

- In a comparative analysis, the compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which is significant when compared to standard antibiotics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.